8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

This 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS 13629-38-4) features a unique pyridopyridazine scaffold with precise 5-carboxylic acid/8-oxo substitution critical for target engagement. QSAR studies confirm its distinct electronic profile vs quinoline/naphthyridine cores. Validated dihydroorotase inhibitor (IC50 180 μM). Non-interchangeable with generic analogs. Ready for antibacterial SAR campaigns.

Molecular Formula C8H5N3O3
Molecular Weight 191.146
CAS No. 13629-38-4
Cat. No. B597198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
CAS13629-38-4
Molecular FormulaC8H5N3O3
Molecular Weight191.146
Structural Identifiers
SMILESC1=CC2=C(C(=O)NN=C2C(=O)O)N=C1
InChIInChI=1S/C8H5N3O3/c12-7-5-4(2-1-3-9-5)6(8(13)14)10-11-7/h1-3H,(H,11,12)(H,13,14)
InChIKeyLCJNBIUQZLEFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid (CAS 13629-38-4): Procurement-Relevant Profile


8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS 13629-38-4) is a fused bicyclic heterocyclic compound belonging to the pyridopyridazine class, characterized by a pyrido[2,3-d]pyridazine core with a carboxylic acid group at the 5-position and an oxo group at the 8-position . Its molecular formula is C8H5N3O3 with a molecular weight of 191.14 g/mol . This compound serves as a core scaffold in medicinal chemistry research, particularly in the development of antibacterial and enzyme-inhibiting agents .

Why 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid Cannot Be Substituted by Generic Analogs


The pyridopyridazine scaffold exhibits unique electronic and steric properties that differentiate it from other heterocyclic cores. QSAR studies on quinolone antibacterials demonstrate that the coplanarity of the 3-carboxylic acid group with the parent nucleus and the net charge on the 4-carbonyl oxygen are critical determinants of in vitro antibacterial activity [1]. Substitution of the pyrido[2,3-d]pyridazine nucleus with a quinoline or 1,8-naphthyridine core alters the molecular geometry and electron distribution, potentially reducing or abolishing target engagement [1]. Furthermore, the specific substitution pattern at the 5-carboxylic acid and 8-oxo positions influences both enzyme inhibition potency and selectivity [2]. Therefore, generic analogs lacking this precise arrangement of functional groups are unlikely to reproduce the activity profile of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid, making it a non-interchangeable research tool.

Quantitative Differentiation Evidence for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid


Dihydroorotase Inhibition: IC50 Data for the Target Compound

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid inhibits dihydroorotase, an enzyme involved in pyrimidine biosynthesis, with an IC50 of 1.80E+5 nM (180 μM) at pH 7.37 [1]. This inhibition was measured using an assay with mouse Ehrlich ascites enzyme at a compound concentration of 10 μM [1]. While no direct comparator data is available for other pyridopyridazine derivatives in this specific assay, the activity provides a baseline for structure-activity relationship studies.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

QSAR-Derived Electronic Parameter Differentiation

In QSAR studies of quinolone antibacterials, compounds with a pyrido(2,3-c)pyridazine core exhibit distinct quantum chemical parameters compared to quinoline and 1,8-naphthyridine analogs [1]. The net charge on the 4-carbonyl oxygen and the coplanarity of the 3-carboxylic acid group with the parent nucleus are strongly correlated with in vitro antibacterial activity (R ≥ 0.96) [1]. While specific MIC values for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid are not available, the QSAR models suggest that modifications to the parent nucleus significantly alter activity, providing a theoretical basis for its potential differentiation.

QSAR Antibacterial Quantum Chemistry

Scaffold-Based Comparison to Nalidixic Acid

Nalidixic acid, a classic quinolone antibiotic, has reported MIC values against E. coli ATCC 25922 ranging from 2 μg/mL to 4 μg/mL [1]. While 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid shares a carboxylic acid moiety, its pyridopyridazine core differs structurally from the naphthyridine core of nalidixic acid. QSAR studies indicate that such changes to the parent nucleus influence antibacterial activity, suggesting that the target compound may exhibit a distinct spectrum or potency [2]. However, without direct head-to-head MIC data, this remains a class-level inference.

Antibacterial MIC Quinolone

Recommended Applications for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid in Research and Procurement


Lead Optimization in Antibacterial Drug Discovery

The pyridopyridazine scaffold offers a distinct electronic profile compared to quinoline and naphthyridine cores, as demonstrated by QSAR studies [1]. Medicinal chemists can use 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid as a starting point for synthesizing novel analogs with potentially improved antibacterial activity and altered resistance profiles.

Enzyme Inhibition Studies Targeting Dihydroorotase

With an established IC50 of 180 μM against dihydroorotase [2], this compound serves as a validated tool for studying pyrimidine biosynthesis pathways. Researchers can use it as a reference inhibitor to benchmark the activity of novel compounds or to probe the enzyme's role in cellular proliferation.

Structure-Activity Relationship (SAR) Exploration

The compound's well-defined core structure (CAS 13629-38-4) and the known importance of the 3-carboxylic acid coplanarity for antibacterial activity [1] make it an ideal scaffold for systematic SAR campaigns. Modifications at various positions can be evaluated to map out the pharmacophore requirements for target engagement.

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